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molecular formula C12H20S B1250564 3,4-Dibutylthiophene CAS No. 85932-61-2

3,4-Dibutylthiophene

Cat. No. B1250564
M. Wt: 196.35 g/mol
InChI Key: FKXCQUBXKMXXBG-UHFFFAOYSA-N
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Patent
US07462726B2

Procedure details

Butylmagnesium bromide (140 mmol) was added dropwise at 0° C. to a mixture solution of 3,4-dibromothiophene (50 mmol) and [1,3-bis (diphenylphosphino)propane]dichloronickel(II) (0.3 mmol) in 100 mL of dry diethyl ether. The resulting mixture was heated and refluxed for 6 hours. The reaction mixture was combined with water, and extracted with diethyl ether. The extract solution was derived over magnesium sulfate, and the solvent was evaporated therefrom to obtain a crude product. The crude product was purified by silica gel column chromatography and by distillation to obtain the intended product (32 mmol) in a 64% yield.
Name
Butylmagnesium bromide
Quantity
140 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 mmol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH2:2][CH2:3][CH3:4].Br[C:8]1[C:12](Br)=[CH:11][S:10][CH:9]=1.O>C(OCC)C.Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:1]([C:8]1[C:12]([CH2:1][CH2:2][CH2:3][CH3:4])=[CH:11][S:10][CH:9]=1)[CH2:2][CH2:3][CH3:4] |^1:22,38|

Inputs

Step One
Name
Butylmagnesium bromide
Quantity
140 mmol
Type
reactant
Smiles
C(CCC)[Mg]Br
Name
Quantity
50 mmol
Type
reactant
Smiles
BrC1=CSC=C1Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0.3 mmol
Type
catalyst
Smiles
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by silica gel column chromatography and by distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=CSC=C1CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32 mmol
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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